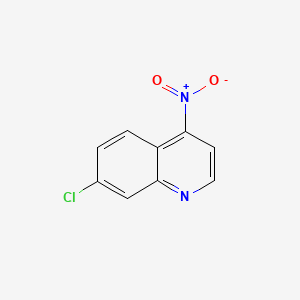

7-Chloro-4-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-1-2-7-8(5-6)11-4-3-9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMLUVBXPFQOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652521 | |

| Record name | 7-Chloro-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-85-3 | |

| Record name | 7-Chloro-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 4 Nitroquinoline and Analogs

Classical and Named Reactions for General Quinoline (B57606) Synthesis

A variety of traditional methods for synthesizing quinolines have been established since the late 1800s, many of which are still in use today. Current time information in LU. These reactions, often named after their discoverers, provide versatile pathways to the quinoline core structure.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline synthesis. Current time information in LU.wikipedia.org In its archetypal form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orguop.edu.pk Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous and sometimes violent reaction. uop.edu.pk

The mechanism proceeds through several key steps:

Dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk

A Michael addition of the aniline to the acrolein. pharmaguideline.com

Acid-catalyzed cyclization of the resulting intermediate. uop.edu.pk

Dehydration and subsequent oxidation to yield the aromatic quinoline ring. uop.edu.pk

A significant advantage of the Skraup synthesis is its applicability to a wide range of substituted anilines, allowing for the preparation of various quinoline derivatives. pharmaguideline.com

Table 1: Overview of the Skraup Synthesis

| Reactants | Reagents | Product | Key Features |

| Aniline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Quinoline | Exothermic reaction, often requires a moderator like ferrous sulfate. uop.edu.pk |

The Friedländer synthesis is a straightforward and widely utilized method for producing polysubstituted quinolines. researchgate.netnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an aldehyde or ketone. researchgate.netwikipedia.org The reaction can be catalyzed by acids, bases, or even conducted under neutral conditions. researchgate.netorganic-chemistry.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring system. wikipedia.org This method's versatility is enhanced by the variety of catalysts that can be employed, including Brønsted and Lewis acids, ionic liquids, and nanomaterials. researchgate.netnih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids and their derivatives. Current time information in LU.wikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. wikipedia.org The Pfitzinger reaction is particularly valuable for synthesizing quinoline-4-carboxylic acids, which are important precursors for various bioactive molecules. ias.ac.inui.ac.id

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a modification of the Skraup reaction that allows for the synthesis of 2- and/or 4-substituted quinolines. Current time information in LU.wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net This reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. wikipedia.org

The Conrad-Limpach synthesis, on the other hand, is a method for producing 4-hydroxyquinolines. Current time information in LU.wikipedia.org It involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions, particularly temperature, can influence the outcome. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which cyclizes to a 4-quinolone. pharmaguideline.com At higher temperatures, a β-ketoester anilide can form and cyclize to a 2-quinolone, a reaction sometimes referred to as the Knorr synthesis. pharmaguideline.comscribd.com The use of high-boiling inert solvents can significantly improve the yields of the cyclization step. wikipedia.orgmdpi.com

Table 2: Comparison of Classical Quinoline Syntheses

| Named Reaction | Key Reactants | Primary Product Type |

| Skraup | Aniline, Glycerol | Unsubstituted or substituted quinolines |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Polysubstituted quinolines |

| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acids |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Substituted quinolines |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines |

Pfitzinger Reaction and Derivatives

Modern Approaches in Quinoline Synthesis with Emphasis on Sustainability

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for quinoline synthesis. ijpsjournal.comnumberanalytics.com These modern approaches often utilize advanced catalytic systems and reaction conditions that align with the principles of green chemistry. numberanalytics.comacs.org

Transition metal catalysts, including those based on palladium, copper, iron, and cobalt, have revolutionized quinoline synthesis. numberanalytics.comorganic-chemistry.orgias.ac.in These catalysts enable a wide range of transformations, often with high efficiency and selectivity under milder conditions than classical methods. ias.ac.in

For instance, palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the quinoline framework. numberanalytics.com Copper catalysts are effective in Ullmann-type couplings and other C-N and C-C bond-forming reactions that lead to quinolines. ias.ac.inrsc.org Iron, being an abundant and less toxic metal, has gained attention as a sustainable catalyst for various quinoline syntheses. rsc.org Cobalt-catalyzed reactions have also emerged as a powerful tool for constructing quinoline skeletons through C-H activation and cyclization pathways. mdpi.com

These transition metal-catalyzed methods offer several advantages, including the ability to construct complex quinoline derivatives from readily available starting materials and often with greater functional group tolerance. ias.ac.in The development of reusable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these processes. acs.org

Metal-Free and Organocatalytic Transformations

In the realm of quinoline synthesis, metal-free and organocatalytic methods have gained prominence due to their environmental benefits and unique reactivity. acs.orgbeilstein-journals.org These approaches avoid the use of potentially toxic and expensive metal catalysts. acs.org

Organocatalysis, in particular, offers an efficient and environmentally benign pathway to a variety of chiral compounds. beilstein-journals.org For instance, pyrrolidine (B122466) derivatives have been employed as organocatalysts to produce quinoline derivatives in high yields and enantiomeric purities through a mechanism involving iminium activation, atroposelective aza-Michael addition, and intramolecular aldol reaction. beilstein-journals.org Another example is the use of ethylenediamine (B42938) diacetate (EDDA) to catalyze the cascade reactions of isatins and β-ketoamides, providing a direct, one-step synthesis of complex pyrrolo[3,4-c]quinolinedione derivatives. rsc.org Furthermore, tetra-n-butylammonium fluoride (B91410) (TBAF) has been utilized as a versatile organocatalyst for the one-pot cyclocondensation of indole (B1671886) aldehydes, active methylenes, and 4-hydroxyquinolin-2(1H)-one to yield pyranoquinoline derivatives. royalsocietypublishing.org

Transition-metal-free methods have also been developed. One such method involves the use of hydrazine (B178648) under basic conditions to construct quinoline N-oxides from ortho-nitro chalcones, offering good functional group tolerance and mild reaction conditions. organic-chemistry.org

Microwave-Assisted Synthetic Protocols for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of quinoline derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govbenthamdirect.com This green chemistry approach is applicable to a wide range of reactions for quinoline ring formation. benthamdirect.com

Several studies have demonstrated the efficiency of microwave irradiation in various quinoline syntheses. For example, the Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene (B1212753) compounds, catalyzed by L-proline, is much more efficient under microwave conditions. benthamdirect.com Microwave irradiation has also been successfully applied to the rapid and efficient synthesis of quinoline-4-carboxylic acids from isatins and ketones in a basic medium. tandfonline.com

Furthermore, microwave-assisted multicomponent reactions provide a direct and environmentally friendly route to novel benzo[f]pyrrolo[1,2-a]quinoline derivatives, with advantages including shorter reaction times and reduced solvent consumption. lew.ro The synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for various bioactive compounds, has also been significantly improved using microwave energy in a Grohe-Heitzer reaction. scielo.org.mxscielo.org.mx Additionally, a green and efficient method for preparing 7-chloro-4-phenoxyquinolines has been developed using microwave irradiation in an ionic liquid, [bmim][PF6], as the solvent. nih.gov

| Reaction Type | Catalyst/Reagents | Conditions | Time | Yield | Reference |

| Knoevenagel Condensation | L-proline | Microwave | More efficient | Higher | benthamdirect.com |

| From Isatins and Ketones | Basic medium | Microwave | Rapid | Efficient | tandfonline.com |

| Multicomponent Reaction | Benzo[f]quinoline, bromo-acetophenones, alkynes | Microwave, 120°C | 120 min | - | lew.ro |

| Grohe-Heitzer Reaction | 2,6-dichloronicotinic acid, ethyl malonate potassium salt | Microwave, 50°C | 5 min | 93% (intermediate) | scielo.org.mx |

| SNAr Reaction | 4,7-dichloroquinoline (B193633), phenols | Microwave, [bmim][PF6] | 10 min | 72-82% | nih.gov |

| This table is interactive. Users can sort and filter the data. | |||||

| For more details, please refer to the source articles. |

Nanocatalyzed Green Protocols for Quinoline Ring Formation

The application of nanocatalysts in the synthesis of quinolines represents a significant advancement in green chemistry, offering high efficiency, reusability, and often milder reaction conditions. acs.orgacs.org These catalysts, due to their high surface area and unique electronic properties, can overcome some of the limitations of traditional catalytic systems, such as harsh reaction conditions and low yields. acs.org

A variety of nanocatalysts have been successfully employed in quinoline synthesis. For instance, a CdO@ZrO₂ nanocomposite has been used for the synthesis of poly-substituted quinolines via a Knoevenagel–Michael reaction, achieving high yields (93–97%) under mild conditions with the catalyst being reusable for at least seven cycles. colab.wsresearchgate.net Another example is the use of an Fe3O4 NP-cell catalyst in a three-component reaction in water to produce pyrimido[4,5-b]quinolones in high yields (88–96%), with the catalyst being recyclable up to five times. nih.gov

The Friedlander annulation is a common method for quinoline synthesis, and various nanocatalysts have been developed to improve its efficiency. For example, a nanocatalyst was used to synthesize diverse quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones in good yields (68–96%). nih.gov Similarly, the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds has been achieved in high yields (85–96%) under solvent-free conditions using a nanocatalyst. nih.gov

| Nanocatalyst | Reaction Type | Starting Materials | Conditions | Yield | Catalyst Reusability | Reference |

| CdO@ZrO₂ | Knoevenagel–Michael | Varies | Mild | 93–97% | ≥ 7 cycles | colab.wsresearchgate.net |

| Fe3O4 NP-cell | Three-component | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone/1,3-cyclohexadione | Water, reflux | 88–96% | 5 cycles | nih.gov |

| Not specified | Friedlander annulation | α-methylene ketones, 2-aminoaryl ketones | 60 °C, ethanol | 68–96% | 4 cycles (with 24% activity reduction) | nih.gov |

| Not specified | Friedlander annulation | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | 90 °C, solvent-free | 85–96% | - | nih.gov |

| This table is interactive. Users can sort and filter the data. | ||||||

| For more details, please refer to the source articles. |

Multicomponent Reactions (MCRs) for Diverse Quinoline Synthesis

Multicomponent reactions (MCRs) have become a highly efficient and versatile strategy for the synthesis of diverse quinoline derivatives. rsc.orgrsc.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is advantageous for creating molecular diversity and improving atom economy. rsc.orgrsc.org Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of a wide range of quinoline scaffolds. rsc.orgrsc.org

The Povarov reaction, a [4+2] cycloaddition of imines and olefins, is a well-established method for producing substituted N-heterocycles. rsc.org The tetrahydroquinolines produced from the Povarov MCR can be subsequently oxidized to the corresponding quinolines, often using manganese dioxide as the preferred oxidizing agent for cleaner reactions and higher yields. beilstein-journals.org

Various catalytic systems have been developed for MCRs leading to quinolines. For instance, a zinc-based metal-organic framework (MOF) has been used to catalyze a three-component coupling of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org Bismuth(III) triflate has also been shown to be an effective catalyst for a one-pot MCR of acetals, aromatic amines, and alkynes, affording good yields of quinolines under mild conditions. researchgate.net

Specific Synthetic Pathways for 7-Chloro-4-nitroquinoline

The synthesis of this compound involves the strategic introduction of both a chloro and a nitro group onto the quinoline core. This can be achieved through various synthetic routes, often starting from pre-functionalized quinolines or by introducing the functional groups at specific stages of the synthesis.

Strategic Introduction of Nitro and Chloro Functionalities

The introduction of the nitro and chloro groups can be accomplished through several established synthetic transformations.

One common approach involves the nitration of a chloro-substituted quinoline. For instance, 4,7-dichloroquinoline can be nitrated, although the specific conditions and regioselectivity would need to be carefully controlled. scholaris.ca The nitration of 5-chloro-8-hydroxyquinoline (B194070) using nitric acid in sulfuric acid has been reported to yield 5-chloro-7-nitro-8-hydroxyquinoline. nih.gov While not the target compound, this demonstrates the feasibility of nitrating a chloroquinoline ring system.

Alternatively, the chloro group can be introduced onto a nitro-substituted quinoline. For example, the conversion of a hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3) is a standard method. The synthesis of 2-chloro-7-acetamido-8-benzyloxyquinoline was achieved by refluxing the corresponding N-oxide with POCl3. nih.gov A similar strategy could potentially be applied to a suitable nitro-substituted quinolone precursor.

A direct synthesis of 4-hydroxy-7-nitroquinoline (B1267541) involves the nitration of 4-hydroxyquinoline (B1666331). Subsequent chlorination of this intermediate could provide a route to this compound. The 4-position of 4-chloro-3-nitroquinolone is highly activated for nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves careful selection of reagents, solvents, temperature, and reaction time.

For the synthesis of related compounds, various conditions have been explored. In the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline from 4,7-dichloroquinoline, different solvents (ethoxyethanol, methanol, isopropanol), temperatures (reflux), and bases (potassium carbonate) have been used, with varying success in terms of yield and ease of purification. google.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many quinoline syntheses. lew.roresearchgate.net For instance, the microwave-assisted synthesis of 4-aminoaryl/alkyl-7-chloroquinolines from 4,7-dichloroquinoline and amines was achieved in high yields (70-95%) in just 10 minutes under solvent-free conditions. researchgate.net The use of ionic liquids as green solvents in microwave-assisted reactions has also proven effective. nih.gov

The purification of the final product is also a key consideration. In the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline, purification from side products and excess reagents proved to be a significant challenge, often requiring multiple crystallization or extraction steps. google.com

Regioselectivity and Stereoselectivity Considerations in Nitroquinoline Synthesis

The synthesis of specific nitroquinoline isomers, including this compound, is fundamentally governed by the principles of regioselectivity and, in the case of chiral derivatives, stereoselectivity. The quinoline ring system, comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, exhibits a complex reactivity pattern. The precise placement of a nitro group and the spatial arrangement of substituents are critical outcomes determined by the interplay of substrate electronics, reaction mechanisms, and the reagents employed.

Regioselectivity in Nitroquinoline Synthesis

Regioselectivity refers to the preferential reaction at one specific position over other possible positions. In the context of synthesizing nitroquinolines, this primarily involves controlling the site of electrophilic nitration or other functionalization methods on the quinoline core. The directing influence of existing substituents and the use of specialized reagents are key strategies to achieve high regioselectivity.

The electronic nature of substituents already present on the quinoline ring is a dominant factor. Electron-donating groups (EDGs) activate the carbocyclic (benzene) ring towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it. For instance, the synthesis of 4-hydroxy-7-nitroquinoline via nitration of 4-hydroxyquinoline demonstrates this principle. The potent electron-donating effect of the hydroxyl group at the C4-position directs the incoming electrophile (NO₂⁺) preferentially to the C7-position (para-position). This activation is so significant that the reaction can proceed at low temperatures, around 0–5°C, using fuming nitric acid and sulfuric acid.

Conversely, activating the pyridine part of the quinoline system, often through N-oxide formation, can completely alter the regiochemical outcome. Quinoline N-oxide, for example, can be selectively nitrated at the C4-position. researchgate.net Furthermore, a metal-free approach using tert-butyl nitrite (B80452) as both the nitro source and oxidant allows for the high regioselective C-3 nitration of quinoline N-oxides. researchgate.net

The choice of catalysts and reagents also plays a crucial role. While classical nitration with mixed acids is common, metal-catalyzed methods can offer improved selectivity and yield. mdpi.com The use of lithium-magnesium or lithium-zinc amide bases can also achieve regioselective functionalization at the C-2 or C-8 positions, a selectivity that can be rationalized by DFT calculations. researchgate.net

| Starting Material | Reagents/Catalyst | Conditions | Major Product (Position of -NO₂) |

|---|---|---|---|

| 4-Hydroxyquinoline | Fuming HNO₃ / H₂SO₄ | 0–5°C | 7-nitro |

| 4-Hydroxyquinoline | Cu(NO₃)₂ or Fe(NO₃)₃ | Acetonitrile | 7-nitro (90% regioselectivity) |

| 8-(Alkyl)-2-methylquinoline | HNO₃ / H₂SO₄ | >70°C, >16h | 5-nitro mdpi.com |

| Quinoline N-oxide | Potassium nitrate (B79036) / H₂SO₄ | Room Temperature | 4-nitro researchgate.net |

| Quinoline N-oxides | tert-Butyl nitrite | - | 3-nitro researchgate.net |

Stereoselectivity in Nitroquinoline Synthesis

Stereoselectivity, the preferential formation of one stereoisomer over another, becomes relevant when synthesizing quinoline derivatives with chiral centers. While simple nitration of an achiral quinoline does not typically create a stereocenter, the synthesis of more complex, biologically active analogs often requires precise control of stereochemistry.

Chemoenzymatic methods represent a powerful strategy for achieving high stereoselectivity. For example, the enzyme toluene (B28343) dioxygenase (TDO) has been used for the stereoselective cis-dihydroxylation of quinoline and 2-chloroquinoline. researchgate.net This process yields enantiopure cis-dihydrodiol metabolites, which are valuable chiral building blocks for the synthesis of other complex quinoline derivatives. researchgate.net

Asymmetric cycloaddition reactions are another important avenue for stereocontrolled synthesis. Highly diastereoselective outcomes have been reported in multicomponent 1,3-dipolar cycloaddition reactions involving azomethine ylides to construct novel dispiropyrrolo[2,1-a]isoquinoline derivatives. acs.org Theoretical calculations using DFT have shown that such reactions are often under kinetic control, which dictates the observed stereoselectivity. acs.org Similarly, intramolecular cyclizations, such as those driven by the tert-amino effect, can proceed with high diastereoselectivity to create fused tetrahydroquinoline systems. chimicatechnoacta.ru

| Reaction Type | Substrate | Key Reagent/Catalyst | Stereochemical Outcome |

|---|---|---|---|

| cis-Dihydroxylation | Quinoline / 2-Chloroquinoline | Toluene dioxygenase (TDO) | Enantiopure cis-dihydrodiol metabolites researchgate.net |

| [3+2] Cycloaddition | Tetrahydroisoquinolinium N-ylides | - | High diastereoselectivity acs.org |

| tert-Amino Effect Cyclization | ortho-Dialkylaminobenzaldehydes | - | High diastereoselectivity chimicatechnoacta.ru |

Chemical Reactivity and Derivatization Strategies for 7 Chloro 4 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The quinoline (B57606) ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. The chlorine atom at the C-4 position is particularly activated towards nucleophilic aromatic substitution (SNAr) due to its location relative to the ring nitrogen and the nitro group, which can stabilize the intermediate formed during the reaction.

Reaction with Various Nucleophiles (e.g., amines, thiols)

A variety of nucleophiles can displace the C-4 chlorine atom in 7-chloro-4-nitroquinoline. These reactions are fundamental in the synthesis of a diverse range of substituted quinoline derivatives.

Amines: The reaction of this compound with amines is a common strategy to introduce nitrogen-containing substituents. For instance, the amination of 4,7-dichloroquinoline (B193633) with p-aminoacetophenone proceeds via a nucleophilic substitution reaction. researchgate.net Similarly, various 7-chloro-4-aminoquinoline derivatives have been synthesized by reacting 4,7-dichloroquinoline with different amines. researchgate.netderpharmachemica.com These reactions are often carried out in a suitable solvent, sometimes under reflux conditions, to afford the corresponding 4-aminoquinoline (B48711) derivatives. researchgate.net

Thiols: Thiol nucleophiles can also effectively displace the C-4 chlorine. For example, the reaction of 7-chloro-4-ethoxyquinoline (B1606310) with p-thiocresol leads to the formation of 4,7-di(p-thiocresoxy)quinoline, demonstrating the reactivity of the C-4 position towards sulfur nucleophiles. scribd.com

The following table summarizes the reaction of this compound analogs with different nucleophiles:

| Nucleophile | Product Type | Reference |

| Amines | 4-Aminoquinolines | researchgate.netderpharmachemica.com |

| Thiols | 4-Thioquinolines | scribd.com |

| Alkoxides | 4-Alkoxyquinolines | |

| Azide | 4-Azidoquinolines | mdpi.com |

Mechanistic Investigations of SNAr Pathways (e.g., Meisenheimer complex formation)

The mechanism of nucleophilic aromatic substitution on activated aromatic substrates like this compound generally proceeds through a stepwise addition-elimination pathway. nih.gov This process involves the initial attack of the nucleophile on the electron-deficient carbon atom (C-4) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govwhiterose.ac.ukyoutube.com

The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. whiterose.ac.ukyoutube.com The stability of the Meisenheimer complex is a key factor influencing the reaction rate. whiterose.ac.uk Following its formation, the leaving group (in this case, the chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substitution product. whiterose.ac.uk

The general mechanism can be depicted as follows:

Nucleophilic Attack: The nucleophile adds to the C-4 position, breaking the aromaticity of the ring and forming the Meisenheimer complex. nih.govwhiterose.ac.uk

Stabilization: The negative charge of the Meisenheimer complex is delocalized over the quinoline ring and, importantly, onto the oxygen atoms of the nitro group. youtube.com

Leaving Group Departure: The chloride ion is expelled, and the aromatic system is reformed. whiterose.ac.uk

In some cases, particularly with highly reactive nucleophiles and substrates, the possibility of a concerted mechanism, where bond formation and bond breaking occur simultaneously, has been discussed. nih.gov However, for strongly activated substrates like nitroquinolines, the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted. nih.govwhiterose.ac.uk

Transformations Involving the Nitro Group

The nitro group at the C-7 position offers another site for chemical modification, primarily through reduction to an amino group.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a synthetically valuable transformation, providing access to aminoquinolines which are important building blocks in medicinal chemistry. This reduction can be achieved using various reducing agents. Common methods include the use of tin(II) chloride or catalytic hydrogenation. For example, 2-methyl-4-nitroquinoline (B1625460) can be reduced to 2-methyl-4-aminoquinoline under specific conditions. smolecule.com This transformation significantly alters the electronic properties of the quinoline ring, as the electron-withdrawing nitro group is converted into an electron-donating amino group.

Other Electrophilic or Nucleophilic Modifications of the Nitro Group

While reduction is the most common reaction, other modifications of the nitro group on quinoline rings are possible, though less frequently described for this compound itself. In related nitroaromatic systems, the nitro group can sometimes be displaced by a nucleophile, although this is less common than the displacement of a halogen. The high reactivity of the C-4 position in this compound makes the displacement of the chlorine atom the preferred pathway for nucleophilic attack.

Electrophilic Substitution Reactions on the Quinoline Ring System

In general, the quinoline ring system is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. nou.edu.ng The presence of a strongly deactivating nitro group further diminishes the ring's reactivity towards electrophiles. Electrophilic substitution, if it occurs, is expected to take place on the benzene (B151609) ring portion of the quinoline system, typically at positions 5 and 8. nou.edu.ng

For this compound, the combination of the chloro and nitro substituents, both of which are deactivating, would make electrophilic substitution very challenging. The nitro group directs incoming electrophiles to the meta position, while the chloro group directs to ortho and para positions. Given the existing substitution pattern, any further electrophilic attack would be highly disfavored and likely require harsh reaction conditions, potentially leading to a mixture of products or decomposition.

Rational Design and Synthesis of this compound Derivatives for Targeted Research

The this compound scaffold is a pivotal starting material in medicinal chemistry, primarily due to the reactivity of its chloro and nitro groups, which allows for extensive derivatization. The electron-withdrawing nature of the nitro group and the chloro substituent at position 7 activates the chlorine atom at position 4 for nucleophilic substitution (SNAr) reactions. This reactivity is harnessed in the rational design of novel therapeutic agents, where the quinoline core is strategically modified to interact with specific biological targets.

The synthesis of derivatives often begins with the substitution of the 4-chloro group. For instance, reacting 4,7-dichloroquinolines with amino alcohols can effectively yield analogues of the antimalarial drug hydroxychloroquine. researchgate.net This approach is versatile, accommodating both short-chain (like 2-aminoethanol) and more complex long-chain coupling partners. researchgate.net Similarly, the this compound moiety is a precursor for creating compounds aimed at inhibiting signaling pathways in cancer. For example, it has been used to synthesize novel VEGFR-II inhibitors, which are crucial in managing cancer by preventing angiogenesis. researchgate.netnih.gov The design strategy involves introducing a piperazine (B1678402) linker at the C-4 position, followed by further elaboration of the side chain to optimize binding to the kinase domain of the receptor. researchgate.netnih.gov

Another targeted research area is the development of dual-action drugs. By synthesizing quinoline-chalcone and quinoline-pyrazoline hybrids from 7-chloroquinoline (B30040) precursors, researchers aim to create molecules with both antimalarial and anticancer properties. researchgate.net The design rationale is based on combining two known pharmacophores to achieve a synergistic or additive therapeutic effect. The inherent biological activities of the 7-chloroquinoline nucleus, present in many pharmacologically active substances, make it an attractive component for incorporation into new heterocyclic compounds to potentially enhance their biological profile. nih.gov

The nitro group at the 4-position, while activating the C-4 for substitution, can also be a target for modification. It can be reduced to an amino group, which then serves as a handle for further derivatization, expanding the chemical space accessible from the this compound starting material. mdpi.com This reduction is a key step in the synthesis of many complex quinoline derivatives, including hybrid molecules. jst.go.jp

Structure-Activity Relationship (SAR) Exploration through Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies guide the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity.

The substituent at the C-7 position is critical. For antimalarial activity, the 7-chloro group is considered optimal. pharmacy180.com Electron-withdrawing groups at this position have been shown to lower the pKₐ of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain of 4-aminoquinoline derivatives. researchgate.net This modulation of basicity affects the drug's accumulation in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. researchgate.net For instance, a nitro group at C-7 results in a significantly lower quinoline nitrogen pKₐ (6.28) compared to an amino group (8.36), which in turn impacts the pH trapping and antiplasmodial activity. researchgate.net

Derivatization at the C-4 position has been extensively explored. In the context of antinociceptive and anti-inflammatory agents, a series of 7-chloro-4-(phenylselanyl) quinoline analogues were synthesized and evaluated. nih.gov The introduction of different substituents on the phenylselanyl moiety led to varied efficacy, highlighting the sensitivity of the biological activity to the electronic and steric properties of the substituent. nih.gov Similarly, a large series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives, including sulfanyl (B85325), sulfinyl, and sulfonyl N-oxide variants, were investigated for their cytotoxic activity against various cancer cell lines. The results indicated that the oxidation state of the sulfur atom in the side chain significantly impacted cytotoxicity. mdpi.com

The following table summarizes key SAR findings for derivatives of the 7-chloroquinoline scaffold:

| Position of Modification | Modification | Observed Effect on Biological Activity | Targeted Activity | Reference |

| C-7 | Chloro (Cl) | Optimal for activity. | Antimalarial | pharmacy180.com |

| C-7 | Electron-withdrawing groups (e.g., NO₂, CF₃) | Lowers pKₐ of quinoline and side-chain nitrogens, affecting pH trapping. Correlates with β-hematin inhibitory activity. | Antimalarial | researchgate.net |

| C-4 | Dialkylaminoalkyl side chain | Optimal chain length of 2-5 carbons between nitrogen atoms for activity. | Antimalarial | pharmacy180.com |

| C-4 | Phenylselanyl group with various substituents (-F, -CF₃, etc.) | Substituent insertion alters efficacy. Compounds showed higher affinity for COX-2 over COX-1. | Antinociceptive & Anti-inflammatory | nih.gov |

| C-4 | Thioalkyl side chains (Sulfanyl, Sulfinyl, Sulfonyl N-oxide) | Sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity than sulfanyl or sulfinyl derivatives. | Anticancer | mdpi.com |

| C-3 | Methyl group | Reduces activity. | Antimalarial | pharmacy180.com |

| C-8 | Methyl group | Abolishes activity. | Antimalarial | pharmacy180.com |

These studies underscore the importance of systematic derivatization to probe the SAR of the 7-chloroquinoline nucleus, providing a rational basis for the design of new therapeutic agents.

Synthesis of Hybrid Quinoline Scaffolds

The synthesis of hybrid molecules, which covalently link the 7-chloroquinoline scaffold to other pharmacologically active moieties, is a prominent strategy in drug discovery. This approach aims to create multifunctional molecules with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance.

One successful strategy involves the creation of quinoline-triazole hybrids. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is frequently used to link a 7-chloroquinoline unit with another molecule via a stable 1,2,3-triazole linker. juniperpublishers.com For example, 1,2,3-triazole-tethered 7-chloroquinoline-isatin hybrids have been synthesized and shown to possess potent antimalarial activity, even against chloroquine-resistant strains. juniperpublishers.com The synthesis typically involves preparing an azido-functionalized quinoline, such as 4-azido-7-chloroquinoline, which is then reacted with a terminal alkyne-containing partner. juniperpublishers.com

Another class of hybrids combines 7-chloro-4-aminoquinoline with benzimidazole. These hybrids have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. mdpi.com The synthesis involves creating linkers of different types (e.g., phenyl, phenyl piperazine) to connect the two heterocyclic systems, allowing for an exploration of how the linker's structure affects biological activity. mdpi.com

The synthesis of quinolinylaminoisoquinoline scaffolds has been reported as a strategy to create bioisosteres of the kinase inhibitor Sorafenib. jst.go.jp In this design, the pyridine-2-carboxamide moiety of Sorafenib was replaced with an 8'-aminoquinoline nucleus, and the phenylurea scaffold was replaced with a substituted 1'-aminoisoquinoline moiety. The synthesis involved a multi-step pathway, including nitration of 4-chloroquinoline (B167314) to produce 4-chloro-8-nitroquinoline, followed by nucleophilic substitution and subsequent reduction of the nitro group to form the final hybrid compound. jst.go.jp

Furthermore, hybrids of 7-chloro-4-aminoquinoline and 2-pyrazoline (B94618) have been developed. nih.gov The synthetic strategy involves preparing chalcone (B49325) intermediates from a 4-aminoquinoline precursor, which then undergo a cyclocondensation reaction with hydrazines to form the pyrazoline ring. nih.gov These hybrids have demonstrated significant cytostatic activity against a broad panel of human cancer cell lines. nih.gov

The following table lists examples of synthesized hybrid scaffolds incorporating the 7-chloroquinoline moiety:

| Hybrid Scaffold | Linked Pharmacophore | Synthetic Strategy | Targeted Activity | Reference |

| Quinoline-Triazole-Isatin | Isatin (B1672199) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Antimalarial | juniperpublishers.com |

| Quinoline-Benzimidazole | Benzimidazole | Condensation reaction with different linkers (phenyl, phenyl piperazine) | Anticancer | mdpi.com |

| Quinolinylaminoisoquinoline | Isoquinoline | Multi-step synthesis involving nitration, nucleophilic substitution, and reduction | Anticancer (RAF1 Kinase Inhibitors) | jst.go.jp |

| Quinoline-Pyrazoline | 2-Pyrazoline | Cyclocondensation of quinoline-based chalcone intermediates | Anticancer, Antifungal | nih.gov |

| Quinoline-Triazole | Various alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Insecticidal | researchgate.net |

Advanced Spectroscopic Characterization of 7 Chloro 4 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the connectivity and spatial arrangement of atoms. For 7-chloro-4-nitroquinoline and its derivatives, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are employed for a comprehensive characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of a this compound derivative provides characteristic signals for the protons on the quinoline (B57606) core. The electron-withdrawing nature of the chloro and nitro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (deshielded).

For instance, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, the quinoline protons exhibit distinct patterns. The H3 proton typically appears as a doublet around 6.5 ppm, while the H2 proton is observed further downfield as a doublet around 8.5 ppm. The protons on the benzene (B151609) ring of the quinoline system, H5, H6, and H8, resonate in the range of 7.3 to 7.9 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. mdpi.com The introduction of different substituents on the quinoline ring leads to predictable changes in the ¹H NMR spectrum. For example, the substitution of the chloro group at the 7-position with other groups will alter the electronic environment and, consequently, the chemical shifts of the adjacent protons.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 7-Chloroquinoline (B30040) Derivatives

| Proton | 7-Chloro-(4-thioalkylquinoline) Derivative mdpi.com | 4-Azido-7-chloro-quinoline mdpi.com |

|---|---|---|

| H2 | ~8.5 (d) | 8.82 (d) |

| H3 | ~6.5 (d) | 7.12 (d) |

| H5 | ~7.5 (d) | 8.01 (d) |

| H6 | ~7.3 (dd) | 7.49 (dd) |

| H8 | ~7.9 (d) | 8.09 (d) |

Note: Chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. d = doublet, dd = doublet of doublets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are also influenced by the electronic effects of the substituents. The carbon atoms directly attached to the electron-withdrawing chloro and nitro groups are typically deshielded and appear at lower field values in the ¹³C NMR spectrum.

In a study of 7-chloro-(4-thioalkylquinoline) derivatives, the chemical shifts of the quinoline carbons were assigned using ¹³C NMR and DEPT-135° spectra. mdpi.com The DEPT-135 experiment is particularly useful as it differentiates between CH, CH₂, and CH₃ groups, aiding in the unambiguous assignment of the carbon signals. For example, a significant downfield shift is observed for the carbon atom bearing the chloro group (C7) and the carbon atom attached to the nitro group (C4). The presence of a cyano group, another strongly electron-withdrawing group, can cause even larger downfield shifts in ¹³C NMR spectra compared to a nitro group.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in 7-Chloroquinoline Derivatives

| Carbon | 4-Azido-7-chloro-quinoline mdpi.com |

|---|---|

| C2 | 150.9 |

| C3 | 108.7 |

| C4 | 146.8 |

| C4a | 123.8 |

| C5 | 127.9 |

| C6 | 119.9 |

| C7 | 136.9 |

| C8 | 149.1 |

| C8a | Not Reported |

Note: Chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Complete Assignment

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei.

The combined use of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the spectra of this compound and its derivatives. e-bookshelf.deethz.ch

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound, HRMS can confirm the molecular formula C₉H₅ClN₂O₂ by matching the experimentally measured mass with the calculated exact mass. nih.gov The presence of the chlorine atom is also readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

Fragmentation Pattern Analysis and Proposed Mechanisms

In the mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and to deduce its structure. The fragmentation of quinoline derivatives is influenced by the nature and position of the substituents.

For nitroquinoline derivatives, a common fragmentation pathway involves the loss of the nitro group (NO₂) as a neutral radical, followed by the loss of carbon monoxide (CO). cdnsciencepub.com The presence of a chloro group can also lead to characteristic fragmentation patterns, including the loss of a chlorine radical or a molecule of HCl. nih.gov

In a study of 4-[(7-chloroquinolin-4-yl)amino]acetophenone, the main fragmentation began with a heterolytic cleavage of the alpha bonds to the carbonyl group. nih.gov Another observed fragmentation pathway was the release of a molecule of HCl from the protonated molecular ion. nih.gov The fragmentation of methoxyquinolines has also been studied, revealing two general fragmentation schemes, both initiated by the methoxyl group. cdnsciencepub.com The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the proposal of detailed fragmentation mechanisms, which further corroborates the assigned structure. nih.govraco.cat

Interactive Data Table: Common Neutral Losses Observed in the Mass Spectra of Quinoline Derivatives

| Neutral Loss | Mass (Da) | Associated Fragment |

|---|---|---|

| NO₂ | 46 | Loss of a nitro group |

| CO | 28 | Loss of carbon monoxide |

| HCl | 36 | Loss of hydrogen chloride |

| Cl | 35/37 | Loss of a chlorine radical |

Ionization Techniques (e.g., Electrospray Ionization (ESI), Gas Chromatography-Mass Spectrometry (GC-MS))

Ionization techniques are fundamental in mass spectrometry for the structural elucidation of novel compounds. Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods used to characterize this compound and its derivatives.

Electrospray Ionization (ESI): This soft ionization technique is particularly useful for analyzing polar and thermally labile molecules. In studies of quinoline derivatives, ESI mass spectrometry, often operated in the positive ion mode (ESI+), is used to determine molecular weights and fragmentation patterns. For instance, the formation of N-(quinolin-2-yl) benzamide (B126) derivatives has been confirmed by observing the molecular ion peak [M+H]⁺. researchgate.net A notable characteristic in the mass spectra of chlorinated compounds is the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which appears in an approximate ratio of 3:1, helping to confirm the presence of a chlorine atom in the molecule. researchgate.net In one analysis of a 7-chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine derivative, ESI-MS revealed a molecular ion peak at m/z 379.14 [M+H]⁺. Its fragmentation pathways included the loss of the triethylsilyl group, providing key structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu The GC separates volatile compounds from a mixture before they enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. etamu.edu This technique is used to identify intermediates in chemical reactions and to analyze the composition of complex mixtures. researchgate.netjournalijbcrr.com In the analysis of nitroaromatic compounds, GC-MS can provide detailed fragmentation patterns. mdpi.com For aromatic nitro compounds, fragmentation often involves the loss of the nitro group (NO₂). miamioh.edu The stable nature of the aromatic quinoline ring often results in a strong molecular ion peak. libretexts.org

The table below summarizes typical fragmentation patterns observed in the mass spectrometry of quinoline derivatives.

| Ionization Technique | Compound Type | Observed Fragmentation |

| ESI | Chlorinated quinoline derivatives | Isotopic peaks for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) researchgate.net |

| ESI | Silylated quinoline derivatives | Loss of silyl (B83357) groups |

| GC-MS | Aromatic nitro compounds | Loss of NO₂ group miamioh.edu |

| GC-MS | Aliphatic chains on quinoline | Cleavage of C-C bonds adjacent to functional groups or heteroatoms libretexts.orgarizona.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of this compound and its derivatives. By analyzing the absorption of ultraviolet and visible light, information about electronic transitions and the influence of the molecular environment can be obtained.

The UV-Vis spectra of quinoline derivatives are characterized by absorption bands arising from π→π* and n→π* electronic transitions within the molecule. libretexts.org The quinoline ring system, with its conjugated π-electron system, is the primary chromophore.

π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically high-energy transitions, resulting in strong absorption bands, often with high molar absorptivity (ε). libretexts.org For many quinoline derivatives, these bands appear in the UV region. researchgate.net For example, in a study of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives, absorption bands around 260 nm were assigned to aromatic π→π* transitions. nih.gov

n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen or oxygen atom) to an antibonding π* orbital. libretexts.org These transitions are generally of lower energy and intensity compared to π→π* transitions and appear at longer wavelengths. libretexts.org In derivatives of 7-chloroquinoline that contain additional groups with lone pairs, such as an amino or carbonyl group, n→π* transitions can be observed. nih.gov For instance, bands observed at longer wavelengths (e.g., 347-362 nm) in some [(7-chloroquinolin-4-yl)amino]acetophenone derivatives have been attributed to a combination of π→π* and/or n→π* transitions involving the conjugated carbonyl group. nih.gov

The introduction of substituents like the nitro group (-NO₂) significantly influences the electronic spectrum. The nitro group acts as a strong electron-withdrawing group and a chromophore, often leading to a bathochromic (red) shift of the absorption bands to longer wavelengths.

The table below shows representative UV-Vis absorption data for some 7-chloroquinoline derivatives.

| Compound | Solvent | λmax (nm) | Assignment |

| 4-[(7-chloroquinolin-4-yl)amino]acetophenone | DMSO | 261, 362 | aromatic π→π; π→π and/or n→π nih.gov |

| 3-[(7-chloroquinolin-4-yl)amino]acetophenone | DMSO | 259, 347 | aromatic π→π; π→π* and/or n→π nih.gov |

| 7-Chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine | Ethanol | 272, 310 | π→π (quinoline ring), n→π* (amine lone pair) |

Solvatochromism is the phenomenon where the position of a compound's absorption maximum (λmax) changes with the polarity of the solvent. firsthope.co.in This effect provides insight into the change in dipole moment of the molecule upon electronic transition.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which is often observed for π→π* transitions when the polarity of the solvent increases. firsthope.co.in This occurs because a polar excited state is stabilized by polar solvents more than the ground state. firsthope.co.in

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which is characteristic of n→π* transitions in the presence of polar, protic solvents. firsthope.co.in This is because the lone pair of electrons in the ground state can form hydrogen bonds with the solvent, lowering its energy and thus increasing the energy gap for the transition. libretexts.org

Studies on various quinoline derivatives have demonstrated significant solvatochromism. unesp.brresearchgate.net The electronic absorption spectra of nitroquinoline derivatives are sensitive to the solvent environment. mdpi.comresearchgate.net For example, increasing the polarity of the solvent can lead to shifts in the absorption maxima, indicating interactions between the solute and solvent molecules. researchgate.net The ability of solvents to engage in hydrogen bonding can also play a crucial role in these spectral shifts. firsthope.co.in This behavior is important for understanding the electronic structure and intermolecular interactions of these compounds.

Analysis of Electronic Transitions (π→π*, n→π*) and Chromophoric Contributions

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound and its derivatives provides a molecular fingerprint, with specific absorption bands corresponding to the various functional groups. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to make precise vibrational assignments. uantwerpen.benih.gov

Key vibrational modes for derivatives of this compound include:

N-O Stretches (Nitro Group): The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found in the 1570–1485 cm⁻¹ region and a symmetric stretch in the 1370–1320 cm⁻¹ region. researchgate.net For 4-nitroquinoline (B1605747) 1-oxide, a related compound, these bands are prominent. cdnsciencepub.com In a study on 4-chloro-7-methyl-3-nitroquinoline, the NO₂ stretch was noted around 1520 cm⁻¹.

ArC-H and ArC=C Stretches (Aromatic Ring): Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. libretexts.org The C=C stretching vibrations within the quinoline ring system result in a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org

N-H Stretch: In amino-substituted derivatives, the N-H stretching vibration appears as a medium-intensity band in the 3500–3200 cm⁻¹ region. core.ac.uk For example, in [(7-chloroquinolin-4-yl)amino]acetophenone, a band at 3440 cm⁻¹ was assigned to the N-H stretch. nih.gov

C=O Stretch: Derivatives containing a carbonyl group, such as ketones or amides, show a strong, sharp absorption band for the C=O stretch, typically in the 1800–1650 cm⁻¹ range. specac.com A [(7-chloroquinolin-4-yl)amino]acetophenone derivative showed a C=O stretch at 1678 cm⁻¹. nih.gov

C-N Stretch: The C-N stretching vibration is found in the 1350-1000 cm⁻¹ region and is often coupled with other vibrations.

C-Cl Stretch: The C-Cl stretch for chloroquinolines typically appears in the 850-550 cm⁻¹ region. libretexts.org

By examining an IR spectrum and identifying these characteristic absorption bands, the functional groups within a molecule of a this compound derivative can be confirmed. specac.com For example, the simultaneous presence of strong bands around 1520 cm⁻¹ and 1350 cm⁻¹ would strongly indicate the presence of a nitro group. Similarly, a strong, sharp peak around 1700 cm⁻¹ would confirm a carbonyl group, while a broad absorption centered near 3400 cm⁻¹ is characteristic of an N-H group in an amine or amide. nih.govcore.ac.uk

The table below summarizes key IR absorption frequencies for functional groups relevant to this compound and its derivatives.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | 1570–1485 | Strong |

| Symmetric Stretch | 1370–1320 | Strong | |

| Amine/Amide (R-NH-R') | N-H Stretch | 3500–3200 | Medium, often broad |

| Carbonyl (C=O) | C=O Stretch | 1800–1650 | Strong, sharp |

| Aromatic Ring | C=C Stretch | 1600–1400 | Medium to weak |

| C-H Stretch | 3100–3000 | Medium to weak | |

| Chloroalkane (C-Cl) | C-Cl Stretch | 850–550 | Medium to strong |

Computational Chemistry and Theoretical Investigations of 7 Chloro 4 Nitroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 7-Chloro-4-nitroquinoline. DFT methods, such as the widely used B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), allow for accurate predictions of molecular properties. nih.govresearchgate.netdergipark.org.tr

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. cnr.it For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. rsc.orgresearchgate.net

The optimization of this compound's geometry would be performed using a DFT method, such as B3LYP with a 6-311G(d,p) basis set. physchemres.orgmdpi.com The resulting parameters provide a detailed view of the molecule's architecture. The quinoline (B57606) ring system is expected to be largely planar, with minor deviations possible due to the substituents. dergipark.org.tr The nitro group and the chlorine atom introduce specific electronic and steric effects that influence the final geometry. Conformational analysis, although limited for this relatively rigid structure, ensures that the global minimum energy structure is found.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) (Note: These are representative values based on calculations for similar quinoline structures and may vary slightly from specific experimental findings for this exact molecule.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| N-O (nitro) | ~1.22 Å | |

| C-N (nitro) | ~1.48 Å | |

| C-C (ring) | 1.37 - 1.43 Å | |

| C-N (ring) | 1.32 - 1.38 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| C-C-Cl | ~119° | |

| C-N-C (ring) | ~117° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. scielo.org.mx The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. scielo.org.mxarxiv.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. physchemres.org For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, while the LUMO would likely be concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the ring to the nitro group upon electronic excitation. sapub.org

Table 2: Predicted Frontier Orbital Energies for this compound (Note: Values are typical for nitro-aromatic compounds calculated via DFT methods.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.8 eV |

| LUMO Energy | ~ -2.5 eV |

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. faccts.de These theoretical spectra can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.netscirp.org

Calculations are typically performed using the same DFT method as the geometry optimization. The computed frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental results. nih.gov For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, the C-Cl stretching vibration, and various stretching and bending modes of the quinoline ring.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative frequencies based on calculations for related nitro- and chloro-substituted aromatic compounds.)

| Vibrational Mode | Predicted Frequency Range (Scaled) | Expected Intensity |

|---|---|---|

| C-H stretching (aromatic) | 3050 - 3100 cm⁻¹ | Weak to Medium |

| NO₂ asymmetric stretching | ~1520 - 1560 cm⁻¹ | Strong (IR) |

| NO₂ symmetric stretching | ~1340 - 1360 cm⁻¹ | Strong (IR) |

| C=C / C=N stretching (ring) | 1400 - 1600 cm⁻¹ | Medium to Strong |

| C-Cl stretching | ~600 - 800 cm⁻¹ | Medium |

To understand a molecule's reactivity, computational methods can identify sites susceptible to electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are targets for electrophiles, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netproteopedia.org For this compound, the MEP map would show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, indicating these are the primary sites for electrophilic interaction. Positive potential would likely be found on the hydrogen atoms of the ring.

Fukui functions provide a more quantitative, atom-specific measure of reactivity. They indicate the change in electron density at a specific site when the total number of electrons in the system changes, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. faccts.de It is a primary method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.netscirp.org The calculation provides information on excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., n→π* or π→π*). sapub.orgfaccts.de

For this compound, TD-DFT calculations, often performed with a functional like B3LYP and sometimes including a solvent model (like the Polarizable Continuum Model, PCM) to simulate experimental conditions, can predict its absorption bands. sapub.orgyoutube.com The predicted transitions would likely involve the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals, corresponding to π→π* and n→π* transitions associated with the aromatic system and the nitro group.

Table 4: Predicted Electronic Absorption Data for this compound (TD-DFT) (Note: These are representative values. Actual absorption maxima can be influenced by the solvent.)

| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition |

|---|---|---|

| ~350 nm | High | π→π* |

| ~280 nm | Medium | π→π* |

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system, providing a trajectory that reveals how the system evolves. sioc-journal.cn

For a molecule like this compound, MD simulations can be used to explore its dynamic behavior and interactions with its environment. For instance, simulating the molecule in a box of water molecules can provide insights into its solvation, hydrogen bonding potential, and aggregation behavior. epj-conferences.orgarxiv.orgmdpi.com Furthermore, if this compound is investigated as a potential ligand for a biological target, MD simulations can be employed to assess the stability of the ligand-protein complex, revealing conformational changes and key interactions that stabilize the binding. nih.gov These simulations provide a dynamic picture that complements the static information obtained from DFT calculations.

Molecular Docking Studies with Biological Macromolecules (In Silico Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid. These in silico studies provide valuable mechanistic insights into the potential biological activity of a compound by modeling the binding at a molecular level.

The insights gained from docking studies can elucidate the structural basis for a compound's activity, helping to rationalize structure-activity relationships (SAR). For quinoline derivatives, docking has been employed to predict interactions with various biological targets, including enzymes and receptors involved in cancer and infectious diseases. While specific docking studies focusing solely on this compound are not extensively detailed in the provided literature, the behavior of structurally similar quinoline compounds allows for informed predictions about its potential interactions and mechanisms.

Ligand-Target Binding Modes and Key Interaction Analysis

The binding affinity and specificity of a ligand are governed by a variety of non-covalent interactions with the target's binding site. Molecular docking simulations analyze these interactions to predict the most stable binding pose. Key interactions for quinoline derivatives frequently involve hydrogen bonds, hydrophobic contacts, and π-stacking. biorxiv.org The chloro and nitro groups of this compound are significant as they can participate in specific interactions like halogen bonding and electrostatic interactions, potentially enhancing binding affinity.

In studies of similar 7-chloroquinoline (B30040) derivatives, several key interactions have been identified with various protein targets:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. For instance, in studies of related compounds, hydrogen bonds are often observed with amino acid residues in the active site of enzymes. plos.orgebi.ac.uk

Hydrophobic Interactions: The aromatic quinoline core provides a large surface area for hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to the stability of the ligand-target complex. biorxiv.orgplos.org

π-Interactions: The aromatic system of the quinoline ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within the binding site. ebi.ac.uk

Halogen Bonding: The chlorine atom at the 7-position can form halogen bonds, which are specific non-covalent interactions with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

| Interaction Type | Potential Interacting Groups on this compound | Example Interacting Residues in a Target Protein | Reference |

| Hydrogen Bonding | Quinoline Nitrogen, Nitro Group Oxygens | Serine, Threonine, Asparagine, Glutamine, Trp149 | plos.org, ebi.ac.uk |

| Hydrophobic Interactions | Quinoline Aromatic Rings | Alanine, Valine, Leucine, Isoleucine, Methionine | biorxiv.org, plos.org |

| π-π Stacking / π-Cation | Quinoline Aromatic System | Phenylalanine, Tyrosine, Tryptophan, Histidine | ebi.ac.uk |

| Halogen Bonding | 7-Chloro Group | Backbone Carbonyl Oxygen, Aspartate, Glutamate |

This table is generated based on interactions reported for analogous quinoline compounds.

Prediction of Inhibitory Mechanisms

Molecular docking can also help predict the mechanism by which a compound might inhibit an enzyme. By comparing the predicted binding site of the ligand with the known binding site of the enzyme's natural substrate or other inhibitors, a potential inhibitory mechanism can be proposed.

Competitive Inhibition: If the ligand is predicted to bind to the same active site as the natural substrate, it is likely to be a competitive inhibitor. It competes with the substrate for binding to the enzyme.

Noncompetitive Inhibition: If the ligand binds to an allosteric site (a site other than the active site), it may induce a conformational change in the enzyme that reduces its activity. This is characteristic of a noncompetitive inhibitor.

Mixed Inhibition: In some cases, a ligand may be capable of binding to both the active site and an allosteric site, or it may bind to the enzyme-substrate complex. Docking studies on derivatives of 7-chloroquinoline have suggested such mixed inhibition patterns. For example, molecular docking simulations of certain 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives against acetylcholinesterase suggested that some hybrids act as mixed (competitive and noncompetitive) inhibitors, while others function as purely noncompetitive inhibitors. researchgate.net Similarly, other quinoline derivatives have been identified as mixed-type inhibitors in different contexts. researchgate.net

| Predicted Inhibition Type | Binding Site | Mechanism | Example from Quinoline Derivatives | Reference |

| Competitive | Catalytic Active Site (CAS) | Ligand blocks the substrate from binding. | Binding of a hybrid to the CAS of acetylcholinesterase. | researchgate.net |

| Noncompetitive | Allosteric site (perimeter of the enzyme cavity) | Ligand binding changes enzyme conformation, reducing efficiency. | Binding of triazolyl-quinolines over the perimeter of the acetylcholinesterase cavity. | researchgate.net |

| Mixed | Both catalytic active site and other sites | Ligand binds to both the free enzyme and the enzyme-substrate complex. | A derivative binding to both the CAS and the rim of the acetylcholinesterase cavity. | researchgate.net |

Computational Approaches for Biological Target Identification

Identifying the specific biological targets of a compound is a critical and challenging step in drug discovery. Computational approaches have become indispensable for this purpose, offering methods to screen vast biological space and prioritize potential targets for experimental validation. nih.gov These methods can be broadly categorized and often leverage artificial intelligence and machine learning to analyze complex biological data. ardigen.com

Reverse Docking (or Inverse Docking): This is a primary ligand-based approach where a single ligand of interest, like this compound, is docked against a large library of 3D protein structures. The proteins are then ranked based on the predicted binding affinity, and the top-ranking proteins are considered potential targets.

Pharmacophore-Based Screening: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific target. If the key features of this compound are known, they can be used to search databases of protein structures to find targets with complementary binding sites.

Machine Learning and Network Pharmacology: These advanced methods use existing data on drug-target interactions, chemical structures, and biological pathways to build predictive models. nih.govardigen.com Algorithms like one-class collaborative filtering (e.g., REMAP) can predict genome-wide off-target interactions for a given chemical, aiding in the identification of novel targets and opportunities for drug repurposing. plos.org

Omics-Based Approaches: Computational analysis of genomics, transcriptomics, and proteomics data from cells treated with the compound can reveal changes in gene or protein expression. These changes can be mapped to biological pathways to infer the compound's targets. ardigen.comfrontiersin.org

| Computational Approach | Description | Application for this compound | Reference |

| Reverse Docking | Docking a single ligand against a library of potential target proteins. | Screening a proteome-wide library to identify proteins that bind strongly to the compound. | plos.org |

| Network Pharmacology | Analyzing interactions between drugs, targets, and diseases in a network context. | Identifying key protein "hubs" in disease pathways that could be modulated by the compound. | nih.gov |

| Machine Learning | Using algorithms to learn from known chemical-protein interaction data to predict new ones. | Applying models like REMAP to predict a full target profile and potential for drug repurposing. | ardigen.com, plos.org |

| Chemical Proteomics | Identifying protein targets by using a chemical probe derived from the compound of interest. | In silico simulation of probe binding to predict potential targets before synthesis. | frontiersin.org |

Applications in Chemical Biology and Advanced Materials Focus on Fundamental Mechanistic Understanding and Scaffold Utility

7-Chloro-4-nitroquinoline as a Versatile Synthetic Intermediate

The chemical structure of this compound provides two primary reactive sites: the chloro and the nitro groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. This reactivity has been extensively exploited to create libraries of novel compounds. For instance, reaction with amines, thiols, and alkoxides can displace the chlorine, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Furthermore, the nitro group at the 4-position can be readily reduced to an amino group. This transformation is typically achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation. The resulting aminoquinoline derivatives serve as crucial precursors for further chemical modifications, including amidation and the construction of more complex heterocyclic systems. mdpi.com The strategic combination of these reactions—nucleophilic substitution at the 4-position and reduction of the nitro group—provides a powerful and flexible platform for generating a wide range of quinoline-based molecules with tailored properties. researchgate.net This synthetic versatility makes this compound a cornerstone intermediate in medicinal and organic chemistry. lookchem.comcoompo.com

Investigation of Mechanistic Biological Interactions (In Vitro and In Silico)